2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-13-2-4-17(5-3-13)19-23-24-20(26-19)22-18(25)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASZOTWIVUAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane group is often introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.
Coupling Reaction: The final step involves coupling the adamantane derivative with the thiadiazole ring through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a role in the regulation of cortisol levels . The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating metabolic pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazol-2-yl acetamides. Key structural analogs and their substituent variations include:
Key Observations :
- Adamantane Impact: Adamantane-containing analogs (e.g., compound I and 52) exhibit higher melting points (~212–218°C) compared to non-adamantane thiadiazoles (132–170°C), likely due to increased molecular rigidity and packing efficiency .
- Substituent Effects : Thioether substituents (e.g., benzylthio, chlorobenzylthio) correlate with moderate yields (68–88%) and lower melting points. Sulfonyl or aromatic substituents (e.g., 4-methylphenyl) may enhance thermal stability .
Pharmacological and Physicochemical Properties
- Lipophilicity : Adamantane’s hydrophobicity increases logP values, enhancing blood-brain barrier penetration. For instance, compound 52 has a molecular weight of 384 Da and a calculated logP of 3.2 .
Biological Activity
The compound 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the adamantane and thiadiazole families. These classes of compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure incorporates an adamantane moiety, which contributes to its rigidity and ability to interact with biological targets. The presence of the thiadiazole ring is significant for its biological activity.
The biological activity of this compound is primarily attributed to:
- Interaction with Enzymes : The adamantane structure allows for effective binding to enzyme active sites, potentially inhibiting their function.
- Antimicrobial Activity : Thiadiazole derivatives have shown notable antimicrobial properties by disrupting bacterial cell wall synthesis and function.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and mitochondrial dysfunction.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values for various bacteria have been reported in studies involving similar compounds, suggesting that modifications in the thiadiazole structure can enhance activity against specific strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole | 32 | S. aureus |
| 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine | 16 | P. aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : Compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell growth.
| Cell Line | IC50 (µg/mL) | Compound Used |
|---|---|---|
| MCF-7 (breast) | 0.28 | Thiadiazole Derivative A |
| A549 (lung) | 0.52 | Thiadiazole Derivative B |
| HePG2 (liver) | TBD | This compound |
Case Studies
Several studies highlight the efficacy of thiadiazole derivatives in treating infections and tumors:
- Antiviral Activity : A study indicated that similar adamantane derivatives exhibit antiviral properties against influenza and HIV viruses through inhibition of viral entry into host cells.
- Anticancer Properties : Research has demonstrated that certain thiadiazole compounds induce apoptosis in cancer cell lines via mitochondrial pathways and DNA damage.
Q & A
Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, a similar adamantane-acetamide derivative was prepared by refluxing 1-(1-adamantylacetyl)-1H-imidazole with a substituted benzothiazol-2-amine in chloroform for 6 hours, followed by crystallization from ethanol (yield: 22%) . Key factors include solvent choice (e.g., CHCl₃ for reflux stability), stoichiometric ratios, and purification methods (e.g., slow crystallization to obtain single crystals for X-ray studies). Optimization of these parameters can mitigate side reactions and improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- 1H NMR : Chemical shifts for adamantane protons typically appear at δ 1.5–2.0 ppm, while aromatic protons from the thiadiazole and 4-methylphenyl groups resonate at δ 7.0–7.7 ppm .
- IR : Stretching vibrations for amide C=O (~1668 cm⁻¹) and aromatic C=C (~1604 cm⁻¹) confirm functional groups .
- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds and S⋯S contacts) that stabilize the crystal lattice. For a related compound, triclinic P1 space group packing was observed .
Q. What preliminary assays are recommended to evaluate its biological activity?
Thiadiazole derivatives are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the adamantane group’s hydrophobic binding potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Core modifications : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents to modulate electronic effects .
- Adamantane substitution : Test analogs with fluorinated or hydroxylated adamantane to enhance solubility or target affinity .
- Thiadiazole ring : Explore 1,2,4-thiadiazole vs. 1,3,4-thiadiazole isomers to assess conformational impacts on binding .
- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents predicted to enhance interactions with biological targets like kinase ATP-binding pockets.
Q. How do crystallographic data explain discrepancies in solubility or stability across related derivatives?
X-ray studies of a benzothiazole analog revealed H-bonded dimers and S⋯S interactions (3.62 Å) that stabilize the crystal lattice but reduce aqueous solubility . For the target compound, similar packing may explain poor solubility, necessitating formulation strategies (e.g., co-crystallization with cyclodextrins). Contrast this with derivatives lacking adamantane, which show improved solubility but reduced thermal stability .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure logP (e.g., ~4.5 for adamantane derivatives) to assess membrane permeability . High logP may explain poor in vivo efficacy despite potent in vitro activity.
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at adamantane) that may alter activity .
- Dose optimization : Adjust dosing regimens based on half-life data from pharmacokinetic studies in rodent models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
